Cas no 1361545-08-5 (4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine)

4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a trichlorophenyl substituent, enhances stability and lipophilicity, making it suitable for studies involving bioactive compound development. The hydroxyl and methyl groups contribute to its reactivity, allowing for further functionalization in synthetic pathways. This compound may serve as a key intermediate in the synthesis of more complex molecules, particularly those requiring robust aromatic frameworks. Its well-defined chemical properties and purity make it a reliable candidate for experimental and industrial applications requiring precise molecular modifications.
4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine structure
1361545-08-5 structure
商品名:4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine
CAS番号:1361545-08-5
MF:C12H8Cl3NO
メガワット:288.557020187378
CID:4920041

4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine
    • インチ: 1S/C12H8Cl3NO/c1-6-2-8(17)5-11(16-6)7-3-9(13)12(15)10(14)4-7/h2-5H,1H3,(H,16,17)
    • InChIKey: DVZHQDLPBYFXNI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C=C(C=1)C1=CC(C=C(C)N1)=O)Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 379
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 29.1

4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024002095-250mg
4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine
1361545-08-5 97%
250mg
$693.60 2022-04-03
Alichem
A024002095-500mg
4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine
1361545-08-5 97%
500mg
$1,068.20 2022-04-03
Alichem
A024002095-1g
4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine
1361545-08-5 97%
1g
$1,764.00 2022-04-03

4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine 関連文献

4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridineに関する追加情報

Introduction to 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine (CAS No. 1361545-08-5)

4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine, identified by the CAS number 1361545-08-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The compound features a pyridine core substituted with a hydroxyl group, a methyl group, and a trichlorophenyl moiety at the 6-position, which together contribute to its unique chemical properties and reactivity.

The trichlorophenyl substituent is particularly noteworthy, as it introduces strong electron-withdrawing effects through the chlorine atoms, influencing the electronic distribution across the molecule. This feature makes 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine a versatile intermediate in the synthesis of more complex pharmacophores. The presence of both hydroxyl and methyl groups further enhances its potential utility in drug design, allowing for various functionalization strategies.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their therapeutic potential. Pyridine derivatives, in particular, have been extensively studied due to their role as key structural motifs in numerous bioactive molecules. The compound 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine exemplifies this trend, as it combines several pharmacologically relevant features into a single scaffold.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The structural components of 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine, such as the pyridine ring and the electron-withdrawing trichlorophenyl group, make it a promising candidate for such applications.

Moreover, the hydroxyl group on 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine provides a site for further chemical modification. This allows chemists to explore diverse derivatives by introducing different functional groups or linking the compound to other pharmacophores. Such modifications can be tailored to optimize solubility, bioavailability, and target specificity. The flexibility offered by this structural motif underscores its importance in drug discovery efforts.

Recent studies have also highlighted the role of halogenated aromatic compounds in medicinal chemistry. The trichlorophenyl group in 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine contributes to its interaction with biological targets through halogen bonding and other non-covalent interactions. These interactions are increasingly recognized as important factors in drug-receptor binding affinity and selectivity. By leveraging these interactions, researchers can design molecules with enhanced binding properties.

The synthesis of 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps typically include functional group interconversions such as chlorination and hydroxylation reactions. The use of advanced catalytic systems has further refined these processes, making them more efficient and environmentally friendly. These advancements are crucial for scaling up production while maintaining high yields and purity standards.

In addition to its pharmaceutical applications, 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine has potential uses in materials science and agrochemicals. For instance, its structural features could be exploited to develop novel organic semiconductors or ligands for metal-catalyzed reactions. The versatility of this compound underscores its broad utility across multiple scientific disciplines.

The growing body of research on pyridine derivatives continues to uncover new possibilities for therapeutic intervention. 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine stands out as a compound with significant untapped potential, particularly in the development of next-generation drugs targeting complex diseases like cancer and neurodegenerative disorders. As synthetic methodologies evolve, it is likely that more sophisticated derivatives will be synthesized, further expanding the therapeutic landscape.

In conclusion, 4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine (CAS No. 1361545-08) is a multifaceted compound with important implications in pharmaceutical chemistry and beyond. Its unique structural features make it a valuable building block for drug discovery efforts aimed at developing novel therapeutics targeting key biological pathways. As research progresses, it is expected that this compound will continue to play a pivotal role in advancing our understanding of disease mechanisms and developing effective treatments.

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